1-Allyl-2-nitro-benzene
Overview
Description
1-Allyl-2-nitro-benzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of nitrobenzene, where an allyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-2-nitro-benzene can be synthesized through the nitration of allylbenzene. The nitration process involves the reaction of allylbenzene with a mixture of concentrated sulfuric acid and nitric acid. This reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and the use of reactors designed to manage the exothermic nature of the nitration reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The allyl group can participate in electrophilic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the benzene ring more reactive towards electrophiles.
Addition: The double bond in the allyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Addition: Halogens like bromine or hydrogen halides such as hydrogen chloride.
Major Products Formed:
Reduction: 1-Allyl-2-aminobenzene.
Substitution: Halogenated derivatives of this compound.
Addition: Halogenated allyl derivatives.
Scientific Research Applications
1-Allyl-2-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-allyl-2-nitro-benzene involves its interaction with molecular targets through its nitro and allyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl group can participate in reactions that modify the compound’s activity and specificity towards different targets.
Comparison with Similar Compounds
Nitrobenzene: A simpler analog with a nitro group attached to the benzene ring.
Allylbenzene: A compound with an allyl group attached to the benzene ring but without the nitro group.
2-Nitropropane: A nitro compound with a different alkyl group attached to the nitrobenzene core.
Uniqueness: 1-Allyl-2-nitro-benzene is unique due to the presence of both the allyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-nitro-2-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALFDWPAELOMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478072 | |
Record name | Benzene,1-nitro-2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-67-4 | |
Record name | 1-Nitro-2-(2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103441-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene,1-nitro-2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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